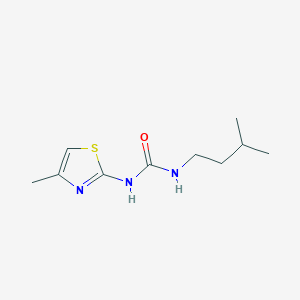![molecular formula C15H22N2O2 B7529792 N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide](/img/structure/B7529792.png)
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide (DMMPA) is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It is a white crystalline solid with a molecular weight of 291.4 g/mol and a melting point of 129-131°C. DMMPA has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of various receptors in the central nervous system, including opioid and GABA receptors.
Biochemical and physiological effects:
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to prevent seizures. N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has also been found to have anxiolytic effects, meaning that it can reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide is that it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are several possible future directions for research on N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide. One potential direction is to further investigate its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as an analgesic and its use in the treatment of chronic pain. Additionally, further research could be done to better understand its mechanism of action and to develop more specific and effective drugs based on N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide.
Synthesemethoden
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide can be synthesized through a multi-step process starting from 2,6-dimethylmorpholine. The first step involves the reaction of 2,6-dimethylmorpholine with paraformaldehyde to form 2,6-dimethylmorpholin-4-ylmethyl alcohol. This intermediate is then reacted with 2-chloro-N-(2-phenylethyl)acetamide to form N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has also been shown to have analgesic effects by modulating the activity of opioid receptors. In addition, N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide has been found to have anticonvulsant effects by modulating the activity of GABA receptors.
Eigenschaften
IUPAC Name |
N-[2-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-17(9-12(2)19-11)10-14-6-4-5-7-15(14)16-13(3)18/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGZKESSCOWQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

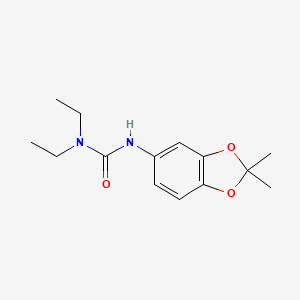
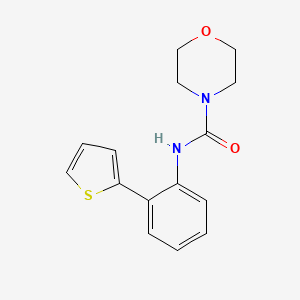
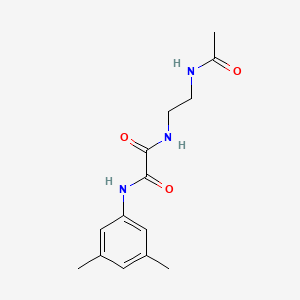
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7529722.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7529753.png)
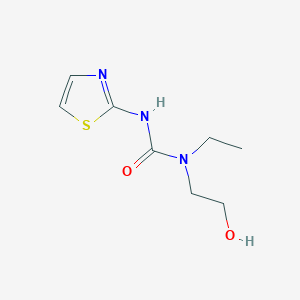
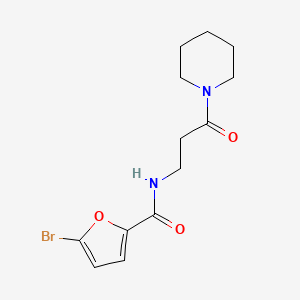
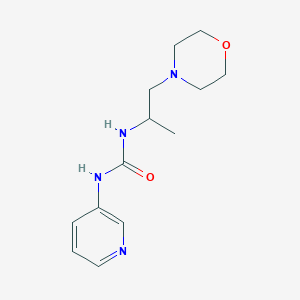
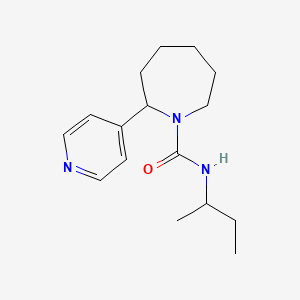
![3-(2,5-Difluorophenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7529806.png)
